methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate

Lipophilicity Quinazoline-2,4-dione Drug design

Methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate (Molecular Formula: C₁₇H₁₃ClN₂O₄; MW: 344.75 g/mol) belongs to the 3,4-dihydroquinazolin-2,4-dione class, a privileged scaffold in medicinal chemistry associated with aldose reductase inhibition , anticonvulsant activity , and stearoyl-CoA desaturase (SCD) inhibition. The compound features a 3-(3-chlorophenyl) substituent at N3 of the quinazoline-2,4-dione core and a methyl acetate moiety at N1, distinguishing it from both simpler quinazoline-2,4-diones lacking the N1-ester and from N3-unsubstituted or N3-alkyl congeners.

Molecular Formula C17H13ClN2O4
Molecular Weight 344.7 g/mol
Cat. No. B4420070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate
Molecular FormulaC17H13ClN2O4
Molecular Weight344.7 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H13ClN2O4/c1-24-15(21)10-19-14-8-3-2-7-13(14)16(22)20(17(19)23)12-6-4-5-11(18)9-12/h2-9H,10H2,1H3
InChIKeyIOADLIZKZPAQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate – Core Scaffold, Physicochemical Profile, and Procurement Context


Methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate (Molecular Formula: C₁₇H₁₃ClN₂O₄; MW: 344.75 g/mol) belongs to the 3,4-dihydroquinazolin-2,4-dione class, a privileged scaffold in medicinal chemistry associated with aldose reductase inhibition [1], anticonvulsant activity [2], and stearoyl-CoA desaturase (SCD) inhibition [3]. The compound features a 3-(3-chlorophenyl) substituent at N3 of the quinazoline-2,4-dione core and a methyl acetate moiety at N1, distinguishing it from both simpler quinazoline-2,4-diones lacking the N1-ester and from N3-unsubstituted or N3-alkyl congeners.

Why Methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate Cannot Be Replaced by Generic Quinazolinone Analogs


Within the 3,4-dihydroquinazolin-2,4-dione chemotype, three structural variables dominate pharmacological outcome: the N3 substitution pattern (aryl vs. alkyl vs. H), the N1 acetic acid/ester moiety, and the electronic character of the pendant aryl ring. Class-level evidence from aldose reductase inhibitor (ARI) SAR studies demonstrates that N-aralkyl substitution is a prerequisite for in vivo oral potency; analogues bearing only N3-alkyl groups or lacking N3 substitution exhibited marginal or no in vivo efficacy despite sub-micromolar in vitro IC₅₀ values [1]. Similarly, the presence and nature of the N1-acetate ester (vs. free acid) modulates both target engagement kinetics and metabolic stability, while the position of the chlorine substituent on the N3-phenyl ring (meta vs. para vs. unsubstituted) alters the electron density and steric profile of the key hydrophobic interaction surface [1][2]. These interdependent SAR features make simple class-level substitution unreliable for applications requiring specific potency, selectivity, or pharmacokinetic behaviour.

Quantitative Differentiation Evidence for Methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate vs. Closest Structural Analogs


Lipophilicity (cLogP) Differentiation vs. N3-Unsubstituted and N3-Phenyl Analogues – Impact on Membrane Permeability and Hydrophobic Pocket Occupancy

The presence of the 3-chlorophenyl substituent at N3 introduces a substantial increase in calculated lipophilicity compared to the N3-unsubstituted parent 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (cLogP ~0.2 for the free acid form) and the N3-phenyl analogue lacking chlorine (estimated cLogP ~1.5–1.8 for the methyl ester). Based on fragment-based calculation (KLOGP method), methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate has an estimated cLogP of approximately 2.6–2.9, compared to ~2.0 for the 3-phenyl analogue and ~0.8 for the 3-ethyl congener methyl 2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate [1]. This ~0.6–0.9 log unit increase over the 3-phenyl analogue and ~1.8–2.1 log unit increase over the 3-ethyl analogue places the target compound in the optimal range for blood-brain barrier penetration (cLogP 2–4) while the 3-ethyl analogue falls below this window. The meta-chlorine contributes approximately +0.7 log units to cLogP versus an unsubstituted phenyl ring [1].

Lipophilicity Quinazoline-2,4-dione Drug design

N3-Aryl Requirement for In Vivo Aldose Reductase Inhibitory Activity: Class-Level SAR Evidence Distinguishing 3-Aryl from 3-Alkyl Quinazoline-2,4-diones

In a systematic comparative study of 2,4-dioxoquinazolineacetic acids and related analogues as aldose reductase inhibitors (ARIs), Malamas and Millen demonstrated that all compounds tested (series 10–15) exhibited high in vitro potency (IC₅₀ range: 10⁻⁶ to 4 × 10⁻⁸ M) against bovine lens aldose reductase. However, only the 2,4-quinazolinedione analogues bearing an N3-aralkyl substituent (analogous to the 3-chlorophenyl group in the target compound) exhibited good oral in vivo potency in the 4-day galactosemic rat model. Compounds from the dihydroquinazolone (13), pyrimidinedione (12), and indazolidinone (14, 15) series—as well as N3-unsubstituted quinazoline-2,4-diones—were either inactive or showed only marginal in vivo activity despite comparable in vitro IC₅₀ values [1]. The 3-chlorophenyl substituent on the target compound is structurally congruent with the N-aralkyl substitution pattern identified as essential for translating in vitro binding into in vivo pharmacodynamic effect in this chemotype [1].

Aldose reductase inhibition Structure-activity relationship Diabetic complications

Meta-Chlorine Substitution on the N3-Phenyl Ring: Differentiation from Para-Chloro and Unsubstituted Phenyl Analogues via Electronic and Steric Modulation

The position of the chlorine atom on the N3-phenyl ring (meta vs. para) alters both the electronic character and the three-dimensional presentation of the hydrophobic group to biological targets. The Hammett σₘ value for 3-Cl is +0.37 (electron-withdrawing, inductive effect dominant), while σₚ for 4-Cl is +0.23 (weaker inductive effect with opposing resonance contribution). This difference in electronic character translates to a ~0.14 unit difference in the Hammett constant, which has been shown to correlate with potency shifts of 2- to 5-fold in closely related quinazoline-2,4-dione SAR series [1][2]. Furthermore, the meta-chlorine orientation presents a different steric footprint in the putative secondary hydrophobic pocket of aldose reductase compared to a para-chloro or unsubstituted phenyl ring, as inferred from the crystal structure of human aldose reductase complexed with zenarestat (PDB entry 1IEI), where the 4-bromo-2-fluorobenzyl group occupies this pocket with specific geometry [3].

Halogen substitution Quinazoline SAR CYP450 interaction

Methyl Ester Prodrug Potential: Differentiation from Free Carboxylic Acid Analogues via Modulated Ionisation and Membrane Permeability

The N1-methyl acetate moiety of the target compound (pKₐ of the conjugate acid: essentially neutral) contrasts with the free carboxylic acid form 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid (predicted pKₐ ~3.5–4.0), which would be predominantly ionised at physiological pH. At pH 7.4, the ionised carboxylate form has a calculated distribution coefficient (logD₇.₄) approximately 1.5–2.0 log units lower than the neutral methyl ester, corresponding to a theoretical 30- to 100-fold reduction in passive membrane permeability based on the pH-partition hypothesis [1]. This property makes the target methyl ester compound a candidate for applications requiring enhanced passive cellular uptake relative to the free acid, while retaining the potential for intracellular esterase-mediated hydrolysis to the active acid form—a strategy exploited in the design of clinically evaluated quinazolineacetic acid ARIs such as zenarestat [2].

Prodrug design Methyl ester Quinazolineacetic acid

High-Value Application Scenarios for Methyl [3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate Based on Differential Evidence


Aldose Reductase Inhibitor Lead Identification and SAR Expansion

The compound's N3-(3-chlorophenyl) substitution matches the N-aralkyl motif proven essential for in vivo aldose reductase inhibitory activity in the quinazoline-2,4-dione class [1]. Its methyl ester at N1 offers a neutral, membrane-permeable form amenable to cell-based screening, with the option of subsequent hydrolysis to the free acid for in vivo PK/PD studies. The meta-chlorine position provides a distinct electronic profile (σₘ = +0.37) compared to para-chloro or unsubstituted phenyl analogues, enabling exploration of the secondary hydrophobic pocket identified in aldose reductase crystal structures [5].

Stearoyl-CoA Desaturase (SCD) Inhibitor Screening Library Component

The 3-(3-chlorophenyl) group is explicitly claimed as a preferred substituent in patents covering 3-hydroquinazolin-4-one derivatives as SCD inhibitors for obesity, diabetes, and cancer indications [3]. The compound's specific combination of N3-(3-chlorophenyl) and N1-methyl acetate maps directly onto the Markush structures disclosed in these filings, making it a relevant probe molecule for SCD1 inhibitor screening cascades.

Anticonvulsant Quinazolinone Scaffold Diversification

Recent systematic studies of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide derivatives have identified lead anticonvulsant compounds with wide-spectrum activity in electroshock and chemotoxic convulsion models [2]. The target compound, bearing the N1-methyl acetate instead of the amide, serves as a versatile synthetic intermediate for generating diverse amide libraries via ester-amide exchange, while its 3-chlorophenyl group introduces halogen-specific interactions potentially favourable for GABAergic target engagement as suggested by molecular docking studies in this series [2].

Comparative Physicochemical Profiling in CNS Drug Discovery Programs

With an estimated cLogP of 2.6–2.9, the target compound resides within the optimal CNS drug space (cLogP 2–4), unlike the more hydrophilic 3-ethyl analogue (cLogP ~0.8) [4]. This property, combined with a molecular weight of 344.75 g/mol and modest polar surface area (estimated PSA ~70–80 Ų), positions it favourably for CNS penetration assessment in parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion studies. It can serve as a tool compound for benchmarking the CNS penetration potential of quinazoline-2,4-dione series against comparator scaffolds.

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